6-Chloro-6-deoxygalactose
Overview
Description
6-Chloro-6-deoxygalactose is a chlorinated sugar derivative with the molecular formula C6H11ClO5 and a molecular weight of 198.6 g/mol. It is a derivative of galactose where the hydroxyl group at the sixth position is replaced by a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxygalactose typically involves the chlorination of galactose. One common method is the reaction of galactose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-deoxygalactose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl groups in the molecule can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form primary alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include 6-hydroxy-6-deoxygalactose, 6-amino-6-deoxygalactose, and 6-thio-6-deoxygalactose.
Oxidation Reactions: Products include 6-chloro-6-deoxygalactonic acid and 6-chloro-6-deoxygalactaric acid.
Reduction Reactions: Products include 6-chloro-6-deoxygalactitol.
Scientific Research Applications
6-Chloro-6-deoxygalactose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a tool to study carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for various biochemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-6-deoxygalactose involves its interaction with specific molecular targets and pathways:
Inhibition of Glucose Transport: It inhibits the transport of D-glucose into cells by competing with glucose for binding to glucose transporters.
Enzyme Inhibition: It acts as a competitive inhibitor for enzymes involved in carbohydrate metabolism, such as uridine diphosphate-galactose 4-epimerase.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-6-deoxyglucose
- 6-Chloro-6-deoxymannose
- 6-Chloro-6-deoxyfructose
- 6-Chloro-6-deoxyglucitol
- (S)-α-Chlorohydrin
Uniqueness
6-Chloro-6-deoxygalactose is unique due to its specific structural configuration and its ability to inhibit glucose transport into the brain. This property makes it a valuable tool in neurobiological studies and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3S,4R,5S)-6-chloro-2,3,4,5-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1H2/t3-,4+,5+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNVPHMOCWHHO-DPYQTVNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171605 | |
Record name | 6-Chloro-6-deoxygalactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18465-32-2 | |
Record name | 6-Chloro-6-deoxy-D-galactose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18465-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-6-deoxygalactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-6-deoxygalactose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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